molecular formula C19H16ClNO3 B1440525 3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one CAS No. 1283109-71-6

3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one

Cat. No. B1440525
M. Wt: 341.8 g/mol
InChI Key: VYWMRUBDVCAOFQ-UHFFFAOYSA-N
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Description

3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one, also known as ACQ, is a chemical compound of interest in the biological sciences due to its wide range of potential applications. It is a quinoline derivative with a unique structure that has been found to possess a variety of interesting and potentially useful properties.

Scientific Research Applications

Chemical Transformations and Synthesis

  • Chemical Transformations : The compound can undergo various chemical transformations. For instance, it can participate in reactions leading to the synthesis of diverse quinoline derivatives. This adaptability in chemical reactions highlights its potential as a versatile intermediate in organic synthesis (Klásek, Kořistek, Sedmera, & Halada, 2003).

  • Synthesis of Dibenzo[b,g][1,8]naphthyridin-5-ones : The compound is used in the synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones, which are potential intermediates for various pharmaceutical compounds (Manoj & Prasad, 2010).

  • Formation of Various Quinoline Derivatives : Through specific reactions and conditions, a variety of quinoline derivatives can be formed from 3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one. These derivatives are often used in further chemical and pharmacological research (Abass, Hassanin, Allimony, & Hassan, 2015).

Biological and Pharmacological Research

  • Antimicrobial Activity : Some derivatives synthesized from the compound have demonstrated significant antimicrobial activity, making it a valuable precursor in the development of new antimicrobial agents (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).

  • Anti-inflammatory and Analgesic Activities : Derivatives of the compound have shown potential in anti-inflammatory and analgesic activities, suggesting its utility in the development of novel pharmaceuticals for treating pain and inflammation (Gupta & Mishra, 2016).

  • Psychopharmacological Activity : The compound's derivatives have been studied for their psychopharmacological activities, indicating potential applications in the treatment of mental health disorders (Emmie de et al., 2019).

  • Cytotoxicity and Anticancer Activity : Some synthesized derivatives show cytotoxic effects against various cancer cell lines, underscoring the potential of the compound in cancer research (Bolakatti et al., 2020).

Physical and Chemical Properties

  • Nonlinear Optical Properties : Derivatives of 3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one have been studied for their nonlinear optical properties, which are essential in various technological applications (Khalid et al., 2019).

  • NMR Spectroscopy Study : The compound has been subjected to detailed NMR spectroscopy analysis, providing valuable insights into its structural and electronic properties, which are crucial for understanding its reactivity and potential applications (Vontobel et al., 2020).

properties

IUPAC Name

3-acetyl-6-chloro-4-(4-ethoxyphenyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-3-24-14-7-4-12(5-8-14)18-15-10-13(20)6-9-16(15)21-19(23)17(18)11(2)22/h4-10H,3H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWMRUBDVCAOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Barile, SK De, Y Feng, V Chen, L Yang… - Chemical biology & …, 2013 - Wiley Online Library
The protein K inase B alpha ( AKT ) and nuclear factor kappa‐light‐chain‐enhancer of activated B cells ( NF ‐κ B ) pathways are central regulators of cellular signaling events at the …
Number of citations: 23 onlinelibrary.wiley.com

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